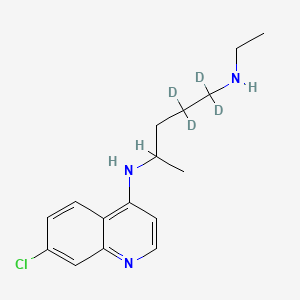

Desethyl Chloroquine-d4

Vue d'ensemble

Description

Desethylchloroquine-d4 est une forme deutérée du desethylchloroquine, qui est le principal métabolite actif de la chloroquine. La chloroquine est un médicament antipaludique utilisé dans le traitement du paludisme à Plasmodium vivax. Desethylchloroquine-d4 est principalement utilisé comme étalon interne pour la quantification du desethylchloroquine dans diverses méthodes analytiques, telles que la chromatographie liquide-spectrométrie de masse (LC-MS) et la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) .

Applications De Recherche Scientifique

Desethylchloroquine-d4 has several scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of desethylchloroquine.

Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of chloroquine and its metabolites.

Medicine: Utilized in clinical research to monitor drug levels in patients undergoing chloroquine therapy.

Industry: Applied in the quality control of pharmaceutical products containing chloroquine and its derivatives.

Mécanisme D'action

Target of Action

Desethyl Chloroquine-d4 is a deuterium labeled version of Desethyl Chloroquine . Desethyl Chloroquine is a major desethyl metabolite of Chloroquine , which is an inhibitor of autophagy and toll-like receptors (TLRs) . The primary targets of this compound are therefore likely to be similar to those of Chloroquine, which include the malarial parasite Plasmodium and TLRs .

Mode of Action

Chloroquine, and by extension this compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by Chloroquine. Chloroquine is known to inhibit autophagy, a cellular process that breaks down and recycles unnecessary or dysfunctional cellular components . It also modulates the activity of TLRs, which play a key role in the innate immune system .

Pharmacokinetics

The 4-aminoquinolines, a group that includes Chloroquine and its metabolites, are weak bases that are completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active Desethyl Chloroquine and bisdesethyl Chloroquine . Both Chloroquine and Desethyl Chloroquine concentrations decline slowly, with elimination half-lives of 20 to 60 days .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Chloroquine. Chloroquine has been shown to modulate the antitumor immune response by resetting tumor-associated macrophages toward M1 phenotype . This results in a decrease in the immunosuppressive infiltration of myeloid-derived suppressor cells and Treg cells, thus enhancing antitumor T-cell immunity .

Action Environment

The action of this compound, like that of Chloroquine, can be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs can affect the metabolism of Chloroquine.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Desethyl Chloroquine-d4, like its parent compound Chloroquine, is known to interact with various enzymes, proteins, and other biomolecules. Chloroquine is known to inhibit autophagy and toll-like receptors (TLRs) As a metabolite of Chloroquine, this compound is expected to have similar interactions

Cellular Effects

It is known that Chloroquine, the parent compound, has effects on various types of cells and cellular processes . It is reasonable to assume that this compound may have similar effects, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Chloroquine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a metabolite of Chloroquine, this compound may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

It is known that Chloroquine and its metabolites, including Desethyl Chloroquine, are excreted with a half-life of elimination of approximately 40 days . This suggests that this compound may also have a long half-life and could continue to exert effects on cellular function over an extended period.

Dosage Effects in Animal Models

It is known that Chloroquine, the parent compound, has a half-life of 20 to 60 days . This suggests that the effects of this compound may also vary with dosage and could potentially cause toxic or adverse effects at high doses.

Metabolic Pathways

This compound is a major desethyl metabolite of Chloroquine . Chloroquine is metabolized in the liver to pharmacologically active by-products, including Desethyl Chloroquine

Transport and Distribution

It is known that Chloroquine, the parent compound, is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, and excreted via the kidneys and the feces . This suggests that this compound may have a similar pattern of transport and distribution.

Subcellular Localization

It is known that Chloroquine, the parent compound, passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles . This suggests that this compound may have a similar pattern of subcellular localization.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Desethylchloroquine-d4 est synthétisé par la désalkylation de la chloroquine, suivie de l'incorporation d'atomes de deutérium. La voie de synthèse implique généralement l'utilisation de réactifs et de solvants deutérés pour obtenir le marquage au deutérium souhaité. Les conditions réactionnelles incluent souvent l'utilisation d'une base, telle que l'hydroxyde de sodium, et d'un solvant deutéré, tel que le méthanol deutéré ou l'eau deutérée .

Méthodes de production industrielle

La production industrielle de desethylchloroquine-d4 implique une synthèse à grande échelle utilisant des systèmes automatisés pour garantir une pureté et un rendement élevés. Le processus comprend l'utilisation de techniques d'extraction à haut débit et de méthodes de purification, telles que la chromatographie liquide haute performance (HPLC), pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions

Desethylchloroquine-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le desethylchloroquine-d4 en son composé parent, la chloroquine.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium et le cyanure de potassium sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés N-oxydes du desethylchloroquine-d4.

Réduction : Chloroquine et ses analogues deutérés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Desethylchloroquine-d4 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification du desethylchloroquine.

Biologie : Employé dans des études pharmacocinétiques pour comprendre le métabolisme et la distribution de la chloroquine et de ses métabolites.

Médecine : Utilisé dans la recherche clinique pour surveiller les niveaux de médicaments chez les patients en cours de traitement à la chloroquine.

Industrie : Appliqué dans le contrôle de la qualité des produits pharmaceutiques contenant de la chloroquine et de ses dérivés.

Mécanisme d'action

Desethylchloroquine-d4, comme son composé parent la chloroquine, exerce ses effets en inhibant l'action de l'hème polymérase dans les trophozoïtes paludéens. Cette inhibition empêche la conversion de l'hème en hémozoïne, entraînant l'accumulation d'hème toxique et la mort subséquente du parasite. Les cibles moléculaires impliquées incluent les enzymes du cytochrome P450, en particulier CYP2C8 et CYP3A4, qui sont responsables de la désalkylation de la chloroquine en desethylchloroquine .

Comparaison Avec Des Composés Similaires

Composés similaires

Chloroquine : Le composé parent du desethylchloroquine-d4, utilisé comme médicament antipaludique.

Hydroxychloroquine : Un dérivé de la chloroquine ayant des propriétés antipaludiques et immunomodulatrices similaires.

Bisdesethylchloroquine : Un autre métabolite de la chloroquine, formé par une désalkylation supplémentaire du desethylchloroquine.

Unicité

Desethylchloroquine-d4 est unique en raison de son marquage au deutérium, ce qui en fait un étalon interne idéal pour les méthodes analytiques. Les atomes de deutérium fournissent une différence de masse distincte, permettant une quantification précise et une différenciation des composés non deutérés en spectrométrie de masse .

Propriétés

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYUUUTUAAGOOT-AUHPCMSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675789 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189971-72-9 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)

![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)